molecular formula C17H11BrFN5O B11263830 5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole

5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11263830
M. Wt: 400.2 g/mol
InChI Key: LEPHCJIRJUISPG-UHFFFAOYSA-N
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Description

5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of triazole and oxadiazole rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors. The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, while the oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromophenyl)-5-phenyl-1H-tetrazole
  • 4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C17H11BrFN5O

Molecular Weight

400.2 g/mol

IUPAC Name

5-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H11BrFN5O/c1-10-15(21-23-24(10)14-9-5-3-7-12(14)18)17-20-16(22-25-17)11-6-2-4-8-13(11)19/h2-9H,1H3

InChI Key

LEPHCJIRJUISPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CC=C4F

Origin of Product

United States

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